2-(1H-Indol-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-indol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPYMEWXRJVKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467845 | |
| Record name | 1-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473918-48-8 | |
| Record name | 1-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Indole and Aniline Scaffolds in Heterocyclic Chemistry Research
Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to medicinal chemistry and drug discovery. rroij.commdpi.com More than 85% of all biologically active chemical entities contain a heterocycle. nih.gov The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent scaffold in a vast number of natural products and synthetic molecules with diverse pharmacological activities. ijpsr.comnih.govrsc.org Its presence in the amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids underscores its biological relevance. nih.govatamanchemicals.com The indole ring's unique electronic properties, including its ability to participate in hydrogen bonding and π–π stacking interactions, make it a "privileged scaffold" for designing drug candidates that can interact with various biological targets like enzymes and receptors. nih.gov
Similarly, the aniline (B41778) scaffold, a simple aromatic amine, is a cornerstone of synthetic organic chemistry. It serves as a crucial starting material for the synthesis of a wide array of dyes, polymers, and pharmaceuticals. The amino group on the benzene ring provides a reactive site for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. The combination of these two powerful structural motifs in 2-(1H-Indol-1-yl)aniline creates a molecule with unique reactivity and a high potential for the synthesis of novel and complex heterocyclic systems.
2 1h Indol 1 Yl Aniline As a Strategic Synthon and Heterocyclic Building Block
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 2-(1H-Indol-1-yl)aniline serves as a strategic synthon, offering multiple reactive sites for the construction of more elaborate molecules. The presence of the primary amino group on the aniline (B41778) ring and the reactive C2 position of the indole (B1671886) ring allows for a variety of chemical transformations.
Recent research has demonstrated the utility of this compound in the synthesis of complex fused heterocyclic systems. For instance, it has been used as a key reactant in the divergent construction of 3-(indol-2-yl)succinimide/maleimide and indoyl/pyrrolyl fused benzodiazepine (B76468) skeletons. rsc.org In these reactions, the free amino group of the aniline moiety can act as a directing group, facilitating regioselective functionalization of the indole ring. rsc.org This highlights the compound's role as a versatile building block, enabling the concise and efficient synthesis of novel molecular frameworks with potential applications in medicinal chemistry.
Furthermore, this compound has been employed in cascade reactions to synthesize indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines. nih.gov These reactions often proceed with high atom economy and allow for the rapid assembly of polycyclic heteroaromatic compounds from relatively simple starting materials. rsc.org The ability to selectively form different products by varying the reaction conditions underscores the compound's value as a versatile platform for generating molecular diversity. nih.gov
Overview of Current Academic Research Trajectories for 2 1h Indol 1 Yl Aniline
Established Synthetic Routes to the this compound Core
The construction of the this compound scaffold can be broadly achieved through two primary strategies: the formation of the aniline (B41778) ring on a pre-existing indole structure or the formation of the indole ring on a pre-existing aniline moiety. This section will focus on the most direct and established methods that lead to the parent compound.
Reductive Transformations of Nitro-Substituted Indole Precursors
A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, specifically 1-(2-nitrophenyl)-1H-indole. The nitro group at the ortho position of the N-phenyl ring serves as a precursor to the desired amino group. A variety of reducing agents and catalytic systems can be employed for this transformation, offering different levels of selectivity and efficiency.
One reported method utilizes a combination of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at a low temperature, affording the target aniline in a high yield of 95%. nih.gov This method is advantageous due to its mild reaction conditions and the ready availability of the reagents.
Beyond this specific example, the catalytic hydrogenation of nitroarenes to anilines is a well-established and widely used transformation in organic synthesis. acs.org Various catalysts, such as palladium on carbon (Pd/C), Raney nickel, and platinum oxide, are effective for this purpose under a hydrogen atmosphere. acs.orgresearchgate.netgoogle.com The reaction can also be carried out using transfer hydrogenation conditions with hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid. researchgate.net Another practical and chemoselective method involves the use of activated iron in the presence of an acid, a method known as the Béchamp reduction. researchgate.net These general methods are applicable to the reduction of 1-(2-nitrophenyl)-1H-indole and its derivatives.
Table 1: Reductive Transformation of 1-(2-Nitrophenyl)-1H-indole
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuSO₄·5H₂O, NaBH₄ | Ethanol | 0 to RT | 95 | nih.gov |
| H₂, Pd/C | Various | RT to elevated | High | acs.orgresearchgate.net |
| H₂, Raney Ni | Various | RT to elevated | High | acs.orgresearchgate.net |
| Fe, HCl/AcOH | Various | Elevated | Good to High | researchgate.net |
| Au/Fe₂O₃, H₂ | Toluene | 120 | 69 (for 2-phenylindole) | acs.org |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAᵣ) reactions provide a powerful alternative for the formation of the C-N bond between the indole nitrogen and the aniline ring. These methods typically involve the coupling of an indole with a suitably activated aryl halide. The two most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. rhhz.netorganic-chemistry.org It traditionally requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations have been developed that utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. For the synthesis of N-arylindoles, a combination of a copper(I) salt (e.g., CuI or Cu₂O) and a ligand such as a diamine can be effective. rhhz.netnih.gov A one-pot, three-component synthesis of N-arylindoles has been developed, which combines a Fischer indolization with a subsequent copper-catalyzed N-arylation using Cu₂O as the catalyst in ethanol. nih.gov
The Buchwald-Hartwig amination has emerged as a more versatile and milder palladium-catalyzed method for C-N bond formation. wikipedia.orglibretexts.org This reaction exhibits broad substrate scope and functional group tolerance. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst) and a bulky, electron-rich phosphine (B1218219) ligand. libretexts.orgbeilstein-journals.orgnih.gov This method is highly effective for the coupling of indoles with aryl halides, including 2-bromo or 2-chloroaniline, to furnish this compound and its derivatives.
Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ullmann Condensation | Cu₂O | K₃PO₄ | Ethanol | Microwave | Good | nih.gov |
| Ullmann Condensation | CuI / DMEDA | K₂CO₃ | Dioxane | 110 | Good to Excellent | rhhz.net |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90 | High | beilstein-journals.org |
| Buchwald-Hartwig | [(cinnamyl)PdCl]₂ / t-BuXPhos | NaOtBu | Water/Toluene | 30-50 | Good to Excellent | wikipedia.org |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties. Substituents can be introduced on either the indole ring or the aniline ring through the use of appropriately functionalized starting materials in the synthetic routes described above.
For instance, the synthesis of 5-chloro-2-(5-chloro-1H-indol-1-yl)aniline has been reported, demonstrating that halogenated derivatives can be prepared. weijiwangluo.com The Ullmann and Buchwald-Hartwig reactions are particularly well-suited for this purpose, as a wide variety of substituted indoles and haloanilines are commercially available or readily synthesized. rhhz.netnih.govpku.edu.cnnih.gov
The N-arylation of substituted indoles, such as 2-methylindole (B41428) and 2-phenylindole, with aryl halides has been shown to proceed in high yields using copper-based catalytic systems. rhhz.net Similarly, the Buchwald-Hartwig amination can be employed to couple substituted indoles with various haloanilines, or vice versa, to generate a library of derivatives. nih.govpku.edu.cn For example, rhodium-catalyzed asymmetric N-H insertion has been used to synthesize axially chiral N-arylindoles with substituents on both the indole and aryl moieties. pku.edu.cn
Table 3: Synthesis of Substituted this compound Derivatives
| Indole Precursor | Aniline Precursor | Method | Catalyst/Ligand | Product | Yield (%) | Reference |
| 5-chloroindole | 2,5-dichloroaniline | Not specified | Not specified | 5-chloro-2-(5-chloro-1H-indol-1-yl)aniline | Not specified | weijiwangluo.com |
| Indole | 4-fluoro-2-bromoaniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 2-(1H-Indol-1-yl)-4-fluoroaniline | 85 | nih.gov |
| 2-methylindole | Iodobenzene | Ullmann-type | CuI / DMEDA | 1-Phenyl-2-methyl-1H-indole | 94 | rhhz.net |
| Indole | Diazonaphthoquinone | Rh-catalyzed N-H insertion | Rh₂(S-NTTL)₄ | Axially chiral N-arylindole | 74-95 | pku.edu.cn |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the context of this compound synthesis, several sustainable approaches have been explored, primarily focusing on the N-arylation step.
Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the synthesis of N-arylindoles, including both Fischer indolization/N-arylation sequences and Bischler indole synthesis. nih.govthieme-connect.com This technique often allows for solvent-free conditions, further enhancing its green credentials. thieme-connect.comorganic-chemistry.org
The development of green catalysts is another important area. Copper oxide (CuO) nanoparticles synthesized using plant extracts (e.g., Thymus vulgaris or Thymbra spicata) have been successfully employed as recyclable, heterogeneous catalysts for the ligand-free N-arylation of indoles. nih.govresearchgate.net These catalysts offer advantages in terms of ease of separation and reusability, minimizing waste.
Furthermore, visible light-mediated photocatalysis has emerged as a mild and sustainable method for C-N bond formation. The use of a ruthenium-based photosensitizer under aerobic conditions at ambient temperature allows for the synthesis of N-arylindoles from styryl anilines. nih.gov The use of environmentally benign solvents, such as water or ethanol, in these catalytic systems is also a key aspect of green synthesis. nih.gov
Table 4: Green Chemistry Approaches in N-Arylindole Synthesis
| Green Approach | Reaction | Catalyst/Conditions | Key Advantages | Reference |
| Microwave-Assisted | Fischer Indolization/N-Arylation | Cu₂O, K₃PO₄, Ethanol | Rapid, efficient | nih.gov |
| Microwave-Assisted | Bischler Indole Synthesis | None (solid-state) | Solvent-free, rapid | thieme-connect.comorganic-chemistry.org |
| Green Catalyst | N-Arylation of Indole | Green synthesized CuO NPs | Ligand-free, recyclable | nih.govresearchgate.net |
| Photocatalysis | Oxidative C-N bond formation | Ru(bpz)₃₂, white LED, air | Mild conditions, uses light | nih.gov |
Cascade and Domino Reactions Utilizing this compound
Cascade and domino reactions involving this compound are highly efficient methods for building molecular complexity in a single synthetic operation. These reactions leverage the nucleophilicity of the aniline nitrogen and the reactivity of the indole ring, particularly at the C2 and C3 positions, to forge multiple bonds and construct polycyclic frameworks that are prevalent in pharmacologically active compounds.
Annulation Reactions for the Construction of Fused Heterocyclic Systems
Annulation reactions using this compound as a starting material are a powerful strategy for synthesizing indole-fused heterocycles. The aniline moiety often acts as an internal nucleophile or as a directing group to facilitate cyclization, leading to the formation of novel polycyclic structures with high atom economy.
Indole-fused benzodiazepines, recognized for their significant pharmaceutical applications, can be synthesized from this compound derivatives through cascade reactions. rsc.orgchemistryviews.org One notable method involves a photocatalyzed cascade reaction. rsc.orgrsc.org This approach utilizes the reaction of a this compound derivative, such as 2-(3-methyl-1H-indol-1-yl)aniline, with an α-acetoxy aryl ketone in the presence of a photocatalyst like 10-phenylphenothiazine (PTH). rsc.orgchemistryviews.org The reaction is initiated by the generation of a phenacyl radical, which then adds to the indole derivative. rsc.org This is followed by a single-electron oxidation, deprotonation, and a final cyclodehydration step to yield the indole-fused benzodiazepine (B76468) product. chemistryviews.orgrsc.org This method is valued for its efficiency and use of readily available starting materials under environmentally friendly conditions. chemistryviews.org
Another strategy for accessing these fused systems is through catalyst-controlled chemodivergent annulation using diazo compounds. researchgate.netnih.gov For instance, the reaction of this compound with a diazo compound in the presence of a Rhodium(III) catalyst proceeds through a free amine-assisted C2-H activation followed by amidation, leading selectively to diazepino[1,7-a]indole structures. researchgate.netnih.gov
Table 1: Photocatalyzed Synthesis of Indole-Fused Benzodiazepines
| Starting Ketone | Indole Substrate | Catalyst/Base | Conditions | Product Yield | Reference |
| α-acetoxy acetophenone | 2-(3-methyl-1H-indol-1-yl)aniline | PTH / Na₂CO₃ | 370 nm LED, MeCN, rt | 70% (on 1 mmol scale) | chemistryviews.orgrsc.org |
| Substituted α-acetoxy aryl ketones | Substituted o-indoloanilines | PTH / Na₂CO₃ | 370 nm LED, MeCN, rt | Moderate to High | chemistryviews.org |
The synthesis of indolo[1,2-a]quinoxalines from this compound represents another important transformation. These compounds can be formed through various catalytic pathways. A palladium(II)-catalyzed oxidative C(sp²)–H carbonylation of 2-(1H-indol-1-yl)anilines provides a direct route to indolo[1,2-a]quinoxalin-6(5H)-ones. researchgate.net This reaction proceeds effectively with carbon monoxide in the presence of a palladium catalyst and an oxidant. researchgate.net
A catalyst-controlled system using diazo compounds offers a divergent approach. While Rh(III) catalysts lead to benzodiazepines, switching to a Ruthenium(II) catalyst with the same this compound and diazo compound starting materials redirects the reaction pathway. researchgate.net The mechanism involves the formation of a Ru-carbene complex, followed by insertion of the -NH₂ group and a cascade cyclization, ultimately yielding indolo[1,2-a]quinoxalines as the major product. researchgate.net
A metal-free approach involves the condensation of this compound with α-hydroxy acids in the presence of tert-butyl hydrogen peroxide (TBHP). scispace.com This method generates an aldehyde in situ, which then undergoes condensation, intramolecular cyclization, and oxidation to afford the indolo[1,2-a]quinoxaline product. scispace.com Furthermore, an indium trichloride (B1173362) (InCl₃)-catalyzed one-pot reaction between this compound and o-propargyloxybenzaldehydes also yields complex fused quinoxalines. nih.gov
A notable example of divergent synthesis is the reaction of 2-(1H-indol-1-yl)anilines with maleimides, which can be controlled to produce either 3-(indol-2-yl)succinimides or, subsequently, fused benzodiazepines. rsc.orgrsc.org The formation of the succinimide (B58015) derivative is achieved through a Ruthenium(II)-catalyzed process where the free amino group of the aniline moiety assists in the regioselective cleavage of the indole C2–H bond. rsc.orgrsc.org This is followed by coordination with the maleimide, migratory insertion, and finally, proto-demetalation to yield the 3-(indol-2-yl)succinimide. rsc.org
This methodology is significant as it represents the first instance of using a free –NH₂ unit as a directing group to regioselectively introduce a succinimide moiety at the C2-position of an indole scaffold. rsc.orgrsc.org The resulting 3-(indol-2-yl)succinimide can then undergo dehydrogenation to form the corresponding 3-(indol-2-yl)maleimide. rsc.org Alternatively, the in situ formed succinimide can be subjected to an unprecedented intramolecular N-nucleophilic addition followed by water elimination to create a pentacyclic indoyl-fused benzodiazepine scaffold. rsc.orgrsc.org This divergent approach showcases high regio- and chemoselectivity, as well as excellent atom economy. rsc.org
Table 2: Divergent Synthesis from 2-(1H-Indol-1-yl)anilines and Maleimides
| Reactants | Catalyst/Promoter | Product | Key Transformation | Reference |
| This compound, Maleimide | Ru(II) catalyst | 3-(Indol-2-yl)succinimide | Amino-directed C2-H alkylation | rsc.orgrsc.org |
| 3-(Indol-2-yl)succinimide | Dehydrogenation conditions | 3-(Indol-2-yl)maleimide | Dehydrogenation | rsc.org |
| 3-(Indol-2-yl)succinimide (in situ) | BF₃·Et₂O | Indoyl-fused benzodiazepine | Intramolecular N-nucleophilic addition | rsc.orgrsc.org |
C–H Functionalization Strategies Directed by the Aniline Moiety
The aniline moiety in this compound is not merely a passive component but actively participates in directing reactions. Its free amino group (–NH₂) can act as a directing group, facilitating the selective functionalization of otherwise inert C–H bonds, particularly on the adjacent indole ring. This strategy provides a powerful and atom-economical way to forge new carbon-carbon or carbon-heteroatom bonds with high regioselectivity.
The C2 position of the indole ring is a primary site for functionalization in this compound, largely due to the directing effect of the neighboring aniline group. This regioselectivity is elegantly demonstrated in the Ru(II)-catalyzed reaction with maleimides. rsc.orgrsc.org Here, the free amino group directs the catalyst to the C2–H bond of the indole, enabling a C–H activation/alkylation cascade that leads to 3-(indol-2-yl)succinimides. rsc.orgrsc.org This directing effect is crucial for achieving the observed high regioselectivity over other potentially reactive sites on the indole ring. rsc.org
Similarly, palladium-catalyzed reactions have been developed that exploit this directing group capability. The synthesis of indolo[1,2-a]quinoxalinones via oxidative carbonylation is a clear example of a Pd-catalyzed direct C(sp²)–H bond functionalization at the C2 position of the indole. researchgate.netrsc.org In other Pd-catalyzed annulations, the free amino group has been utilized as a traceless directing group, guiding the reaction before being incorporated into the final heterocyclic product. rsc.org These strategies underscore the synthetic power of using the inherent structure of this compound to control reactivity and achieve selective C–H bond cleavage at the C2-position.
Reactions with Diazo Compounds and Ylides
The reaction of this compound and its derivatives with diazo compounds and ylides provides a powerful method for constructing complex heterocyclic scaffolds. These reactions often proceed through the formation of reactive intermediates like carbenes or ylides, which then undergo intramolecular cyclization or rearrangement.
Research has shown that the reaction of 2-(1H-indol-2-yl)anilines with sulfoxonium ylides can lead to the selective synthesis of either indolo[1,2-c]quinazolines or indolo[3,2-c]quinolines, depending on the reaction conditions. nih.govacs.org The process involves the in situ generation of a carbene species from the sulfoxonium ylide. This is followed by an N-H bond insertion into the 2-(1H-indol-2-yl)aniline, deoxygenative imine formation, and subsequent intramolecular nucleophilic addition (either N- or C-centered), and finally, deoxygenative aromatization. nih.govacs.org When the reaction is conducted in the presence of potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN), indolo[1,2-c]quinazolines are the major products. nih.govacs.org Conversely, using acetic acid (HOAc) in dioxane selectively yields indolo[3,2-c]quinolines. nih.govacs.org
Furthermore, an unexpected isomerization of azomethine ylides, generated in situ from isatin (B1672199) and indoline-2-carboxylic acid, has been reported to provide direct access to N-functionalized indole scaffolds, specifically 3-(1H-indol-1-yl)indolin-2-one derivatives. bohrium.com This reaction proceeds in alcohol as a solvent without the need for any additional additives. bohrium.com
While direct reactions of this compound with diazo compounds are not extensively detailed in the provided results, related studies on indoles and diazo compounds highlight the potential for such transformations. For instance, the treatment of an α-diazo ester indole addition product with Rh₂(OAc)₄ can induce a rearrangement to form a 2-(1H-indol-3-yl)-2-enoate. nih.gov Additionally, visible light-induced reactions of diazo compounds with indoles have been shown to result in N-alkylation, avoiding common side reactions like cyclopropanation. acs.org
Table 1: Reaction of 2-(1H-Indol-2-yl)anilines with Sulfoxonium Ylides
| Reactants | Reagents | Solvent | Product | Reference |
| 2-(1H-Indol-2-yl)anilines, Sulfoxonium ylides | K₂CO₃ | CH₃CN | Indolo[1,2-c]quinazolines | nih.govacs.org |
| 2-(1H-Indol-2-yl)anilines, Sulfoxonium ylides | HOAc | Dioxane | Indolo[3,2-c]quinolines | nih.govacs.org |
Cyclization Reactions and Intramolecular Nucleophilic Additions
Cyclization reactions involving this compound are fundamental to the synthesis of various fused heterocyclic systems. These transformations often exploit the nucleophilicity of the aniline nitrogen and the C2 or C3 positions of the indole ring.
One significant application is the synthesis of indolo[1,2-a]quinoxalines. This can be achieved through a Pictet-Spengler type reaction of 2-(1H-indol-1-yl)anilines with aldehydes. researchgate.net This reaction can be catalyzed by Brønsted acids like p-dodecylbenzenesulfonic acid (p-DBSA) in ethanol at ambient temperature, leading to good yields of the corresponding indolo[1,2-a]quinoxalines. researchgate.net Iron-catalyzed Pictet-Spengler reactions have also been employed to synthesize 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives from 2-(indol-1-yl)phenylamines and aromatic aldehydes. researchgate.net
Intramolecular nucleophilic additions are also key steps in the formation of complex polycyclic structures. For example, the reaction of 2-(1H-indol-1-yl)anilines with maleimides can lead to the divergent construction of 3-(indol-2-yl)succinimide/maleimide and fused benzodiazepine skeletons. rsc.org The formation of the fused benzodiazepine involves an intramolecular N-nucleophilic addition of the in situ formed 3-(indol-2-yl)succinimide. rsc.org
Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is another versatile method. For instance, the reaction of 2-alkynylanilines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) can produce indolo[1,2-c]quinazolines through a sequence of indole formation followed by cyclization. beilstein-journals.org
Table 2: Cyclization Reactions of this compound Derivatives
| Reactants | Catalyst/Reagent | Product | Reference |
| 2-(1H-Indol-1-yl)anilines, Aldehydes | p-Dodecylbenzenesulfonic acid | Indolo[1,2-a]quinoxalines | researchgate.net |
| 2-(Indol-1-yl)phenylamines, Aromatic aldehydes | Iron catalyst | 5,6-Dihydro-indolo[1,2-a]quinoxaline derivatives | researchgate.net |
| 2-(1H-Indol-1-yl)anilines, Maleimides | Ruthenium(II) catalyst | 3-(Indol-2-yl)succinimide/fused benzodiazepine | rsc.org |
| 2-Alkynylanilines, DMFDMA | Palladium catalyst | Indolo[1,2-c]quinazolines | beilstein-journals.org |
Oxidative Cyclization Methodologies
Oxidative cyclization provides a direct and efficient route to aromatized, fused heterocyclic systems from this compound and its derivatives. These methods often employ an external oxidant to facilitate the final aromatization step.
A notable example is the synthesis of indolo[1,2-a]quinoxalines through the oxidative aromatization of intermediates formed from the reaction of 2-(1H-indol-1-yl)anilines with aromatic aldehydes or benzyl (B1604629) alcohols. researchgate.netthieme-connect.de When using benzyl alcohols, a Fe(NO₃)₃·9H₂O/(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)/air system has been shown to be effective, yielding the desired products in moderate to high yields. researchgate.net
Copper-catalyzed oxidative cyclization has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides, suggesting a similar potential for indole analogues. rsc.org This reaction proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds, with mechanistic studies indicating the involvement of alkyl radical species. rsc.org
Furthermore, an iodine/DMSO-promoted oxidative annulation of 2-(1H-indol-2-yl)anilines with aryl methyl ketones has been developed for the synthesis of indoloquinolines. researchgate.net This one-pot reaction proceeds via sp³ C-H oxidation of the aryl methyl ketone to a phenylglyoxal, followed by imine formation and subsequent cyclization to furnish the indoloquinoline framework. researchgate.net This methodology is applicable to a wide range of substrates, including complex bioactive molecules. researchgate.net
Table 3: Oxidative Cyclization Reactions
| Reactants | Oxidant/Catalyst System | Product | Reference |
| 2-(1H-Indol-1-yl)anilines, Benzyl alcohols | Fe(NO₃)₃·9H₂O/TEMPO/Air | Indolo[1,2-a]quinoxalines | researchgate.net |
| 2-(1H-Indol-2-yl)anilines, Aryl methyl ketones | I₂/DMSO | Indoloquinolines | researchgate.net |
| 2-(1H-Pyrrol-1-yl)anilines, Alkylsilyl peroxides | Copper(II) catalyst | Pyrrolo[1,2-a]quinoxalines | rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies in 2 1h Indol 1 Yl Aniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(1H-Indol-1-yl)aniline, both ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons on both the indole (B1671886) and aniline (B41778) rings, as well as the amine (-NH₂) protons. rsc.org The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound shows a series of peaks in the aromatic region, corresponding to the 14 carbon atoms of the molecule. rsc.org The specific chemical shifts help in assigning each carbon to its position within the indole or aniline ring system.
Detailed spectral data from research findings are presented below:
¹H NMR (400 MHz, CDCl₃): δ = 7.69-7.67 (m, 1H), 7.23-7.14 (m, 6H), 6.83-6.80 (m, 2H), 6.67 (d, J = 3.16 Hz, 1H), 3.49 (s, 2H) rsc.org.
¹³C NMR (100 MHz, CDCl₃): δ = 143.21, 136.42, 129.24, 128.69, 128.62, 124.90, 122.30, 21.04, 120.24, 118.58, 116.31, 110.83, 103.28 rsc.org.
| Technique | Solvent | Frequency | Observed Chemical Shifts (δ) in ppm |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 400 MHz | 7.69-7.67 (m, 1H), 7.23-7.14 (m, 6H), 6.83-6.80 (m, 2H), 6.67 (d, J = 3.16 Hz, 1H), 3.49 (s, 2H) |
| ¹³C NMR | CDCl₃ | 100 MHz | 143.21, 136.42, 129.24, 128.69, 128.62, 124.90, 122.30, 121.04, 120.24, 118.58, 116.31, 110.83, 103.28 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the unambiguous determination of its molecular formula. nih.gov
For this compound, HRMS is used to verify its molecular formula, C₁₄H₁₂N₂. The experimentally measured exact mass is compared to the theoretically calculated mass. The close agreement between these two values provides strong evidence for the compound's identity.
Research data indicates the following HRMS results:
Calculated mass for C₁₄H₁₂N₂ [(M+H)⁺]: 209.1072 rsc.org
Found mass: 209.1071 rsc.org
The minuscule difference between the calculated and found mass falls well within the accepted margin of error for HRMS, thus confirming the molecular formula. Further analysis of the fragmentation patterns observed in the mass spectrum can also provide additional structural information.
| Molecular Formula | Ion | Calculated Exact Mass | Experimentally Found Mass |
|---|---|---|---|
| C₁₄H₁₂N₂ | [M+H]⁺ | 209.1072 | 209.1071 |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Key expected absorptions include N-H stretching vibrations for the amine group, aromatic C-H stretching, and C=C stretching vibrations from both the indole and aniline rings.
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Aromatic compounds like this compound, which possess a conjugated π-electron system, typically exhibit strong absorption in the UV region. The spectrum is expected to show intense bands corresponding to π → π* transitions of the conjugated indole and aniline ring systems.
| Spectroscopy Type | Expected Absorptions / Transitions | Structural Feature |
|---|---|---|
| Infrared (IR) | ~3400-3300 cm⁻¹ | N-H stretch (primary amine) |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | |
| ~1620-1450 cm⁻¹ | Aromatic C=C ring stretching | |
| ~1300-1200 cm⁻¹ | C-N stretch | |
| UV-Visible | ~200-400 nm | π → π* electronic transitions |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide definitive proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
A successful X-ray crystallographic analysis of this compound would yield a wealth of structural information, including:
Unambiguous confirmation of atomic connectivity.
Precise bond lengths and bond angles.
The dihedral angle between the indole and aniline ring planes.
Information on intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.
This level of detail is crucial for understanding the molecule's conformation and packing in the solid state, which can influence its physical properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This serves as a crucial check for the purity and empirical formula of a synthesized compound.
For this compound (C₁₄H₁₂N₂), the theoretical elemental composition is calculated based on its molecular weight of 208.26 g/mol . chemscene.com
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 14 | 168.14 | 80.74% |
| Hydrogen | H | 1.01 | 12 | 12.12 | 5.82% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.45% |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile organic compounds like this compound. nih.govthermofisher.com A typical method would involve reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the compound strongly absorbs. A pure sample will ideally show a single, sharp peak in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. epa.gov The sample is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the main compound and any potential impurities.
These techniques are invaluable during the synthesis of this compound, allowing chemists to track the consumption of starting materials and the formation of the product over time, thereby optimizing reaction conditions.
Future Research Perspectives for 2 1h Indol 1 Yl Aniline
Development of Novel and Efficient Catalytic Systems for Transformations
The synthesis and functionalization of N-arylindoles, including 2-(1H-indol-1-yl)aniline, often rely on metal-catalyzed cross-coupling reactions. While significant progress has been made, future research will likely focus on developing more sustainable and efficient catalytic systems.
A key area of development will be the use of earth-abundant, non-precious metal catalysts (e.g., copper, iron, nickel) to replace expensive and rare precious metals like palladium and rhodium. These new systems will aim for higher yields, lower catalyst loadings, and milder reaction conditions. Research could also explore photocatalytic and electrocatalytic methods, which offer green alternatives to traditional thermal reactions.
Future investigations could focus on catalyst design to achieve higher regioselectivity and stereoselectivity in the functionalization of the this compound scaffold. This includes the development of chiral ligands for asymmetric catalysis, leading to the synthesis of enantiomerically pure derivatives with potential applications in pharmacology and materials science.
| Catalyst Type | Potential Advantages | Research Focus |
| Earth-Abundant Metal Catalysts (Cu, Fe, Ni) | Lower cost, greater abundance, reduced toxicity. | Developing robust ligands, optimizing reaction conditions for C-H activation and cross-coupling. |
| Photocatalysts | Use of visible light as a renewable energy source, mild reaction conditions. | Designing novel photosensitizers, exploring new reaction pathways. |
| Electrocatalysts | Avoidance of chemical oxidants/reductants, precise control over reaction potential. | Developing efficient electrode materials, understanding reaction mechanisms. |
| Chiral Catalysts | Access to enantiomerically pure compounds. | Synthesis of novel chiral ligands for asymmetric transformations. |
Exploration of Unprecedented Reactivity Patterns and Synthetic Applications
The distinctive electronic and steric properties of this compound open the door to discovering novel chemical transformations. The presence of two distinct nitrogen atoms and multiple reactive sites on the aromatic rings provides a platform for complex molecule synthesis.
Future research will likely target the selective activation of specific C-H bonds on either the indole (B1671886) or the aniline (B41778) ring, allowing for precise molecular editing. This could be achieved through the use of directing groups or specially designed catalysts. Such methodologies would enable the streamlined synthesis of complex polycyclic and heterocyclic structures.
Furthermore, the development of cascade or domino reactions starting from this compound is a promising avenue. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. For instance, a palladium-catalyzed cyclization could lead to the formation of indolo[1,2-c]quinazolines. beilstein-journals.org Exploring different starting materials and catalysts could unveil new and synthetically valuable cascade pathways.
| Reaction Type | Potential Outcome | Synthetic Advantage |
| Selective C-H Functionalization | Precise introduction of functional groups at desired positions. | High degree of control in molecular synthesis, access to novel derivatives. |
| Cascade/Domino Reactions | Rapid construction of complex polycyclic systems. | Increased efficiency, reduced waste, step economy. |
| Dearomatization Reactions | Conversion of the aromatic system into three-dimensional structures. | Access to novel scaffolds with potential biological activity. |
| Cycloaddition Reactions | Formation of new ring systems. | Construction of diverse heterocyclic frameworks. |
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry is poised to play an increasingly integral role in guiding the experimental exploration of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Future research will leverage computational modeling to:
Predict Reaction Outcomes: By simulating reaction pathways and calculating activation energies, computational models can help predict the feasibility and selectivity of new reactions, thereby reducing the need for extensive experimental screening.
Design Novel Catalysts: Computational tools can be used to design catalysts with enhanced activity and selectivity for specific transformations of this compound.
Elucidate Reaction Mechanisms: Detailed computational studies can uncover the intricate mechanisms of catalytic cycles and other complex reactions, providing a rational basis for reaction optimization.
Screen for Biological Activity: Molecular docking and dynamics simulations can be employed to predict the binding affinity of this compound derivatives to biological targets, accelerating the drug discovery process. nih.govresearchgate.net
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or systems where both quantum and classical effects are important. |
| Machine Learning (ML) | Prediction of properties and reaction outcomes based on large datasets. |
Potential as a Precursor in Supramolecular Chemistry and Materials Science
The rigid, planar structure and the presence of hydrogen bond donors and acceptors make this compound an attractive building block for supramolecular assemblies and functional materials.
In supramolecular chemistry, future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as gels, liquid crystals, and molecular cages. These assemblies could find applications in areas like sensing, catalysis, and drug delivery.
In materials science, this compound can serve as a monomer for the synthesis of novel conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability. researchgate.netrsc.org By incorporating the indole moiety, it may be possible to tune the electronic and optical properties of the resulting polymers, leading to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. rsc.orgsemanticscholar.org
| Field | Potential Application of this compound Derivatives |
| Supramolecular Chemistry | Formation of gels, liquid crystals, and porous materials for sensing and separation. |
| Materials Science (Polymers) | Development of novel conductive polymers for organic electronics and sensors. |
| Coordination Chemistry | Synthesis of metal-organic frameworks (MOFs) with catalytic or gas storage properties. |
| Dye Chemistry | Creation of novel dyes with interesting photophysical properties for imaging and sensing. |
Q & A
Q. What are the limitations of using this compound in high-throughput phasing for macromolecular crystallography?
- Methodological Answer : While SHELX software is widely used for small-molecule refinement, its application to macromolecules requires high-resolution data (>1.2 Å). The compound’s derivatives may introduce heavy atoms (e.g., Br, Cl) for phasing, but low occupancy or disorder in large crystals can limit accuracy. Complementary methods like cryo-EM or MR-SAD are recommended for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
